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molecular formula C10H6INO2 B8708623 2-Iodo-7-nitronaphthalene CAS No. 58258-69-8

2-Iodo-7-nitronaphthalene

Cat. No. B8708623
M. Wt: 299.06 g/mol
InChI Key: VMUNEKSHQMHGHI-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A suspension of 7-nitro-2-aminonaphthalene (260 mg, 1.38 mmol) in concentrated HCl (10 mL) is cooled to 0° C. Sodium nitrite (105 mg, 1.53 mmol) is added in portions and the reaction is allowed to stir at 0° C. for 30 minutes. A solution of iodide (175 mg, 253.8 mmol) and potassium iodide (459 mg, 2.76 mmol) in water (5 mL) is added dropwise. After stirring at 0° C. for 1 hour, the solid is removed by filtration. The solid is dissolved in EtOAc and washed with sodium metabisulfite solution, water and brine. The organic layer is dried (Na2SO4) and the solvents evaporated to give 2-iodo-7-nitronaphthalene as an orange solid.
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
175 mg
Type
reactant
Reaction Step Three
Quantity
459 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10](N)=[CH:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].N([O-])=O.[Na+].[I-:19].[I-].[K+]>Cl.O>[I:19][C:10]1[CH:9]=[CH:8][C:7]2[C:12](=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH:11]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=CC(=CC2=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
105 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
175 mg
Type
reactant
Smiles
[I-]
Name
Quantity
459 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid is removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in EtOAc
WASH
Type
WASH
Details
washed with sodium metabisulfite solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC2=CC(=CC=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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